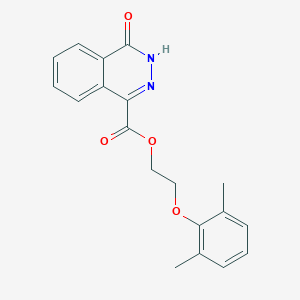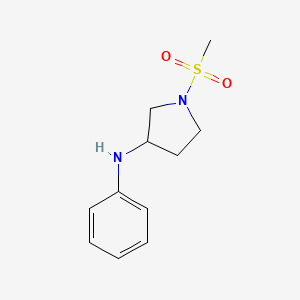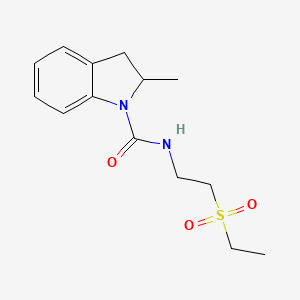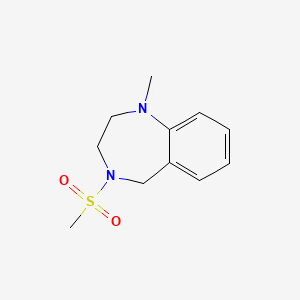
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a phthalazine derivative that has been synthesized through a multistep reaction process.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes tumor growth. Additionally, this compound has been found to enhance glucose uptake and utilization in cells, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. This compound has been found to reduce inflammation and oxidative stress in cells, which helps to prevent cellular damage and degeneration. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its ability to inhibit various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has also been found to exhibit minimal toxicity and side effects in cells and animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves a multistep reaction process that includes the condensation of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. The next step involves the reaction of 2-(2,6-dimethylphenoxy)ethyl acetate with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)ethyl hydrazinecarboxylate. This compound is then reacted with phthalic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-5-7-13(2)17(12)24-10-11-25-19(23)16-14-8-3-4-9-15(14)18(22)21-20-16/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKHQTUEMRLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)


![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)

![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)